N-propyl-1H-indole-3-carboxamide N-propyl-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1035796-98-5
VCID: VC5414651
InChI: InChI=1S/C12H14N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3,(H,13,15)
SMILES: CCCNC(=O)C1=CNC2=CC=CC=C21
Molecular Formula: C12H14N2O
Molecular Weight: 202.257

N-propyl-1H-indole-3-carboxamide

CAS No.: 1035796-98-5

Cat. No.: VC5414651

Molecular Formula: C12H14N2O

Molecular Weight: 202.257

* For research use only. Not for human or veterinary use.

N-propyl-1H-indole-3-carboxamide - 1035796-98-5

Specification

CAS No. 1035796-98-5
Molecular Formula C12H14N2O
Molecular Weight 202.257
IUPAC Name N-propyl-1H-indole-3-carboxamide
Standard InChI InChI=1S/C12H14N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3,(H,13,15)
Standard InChI Key BPKMYADCNZBWEH-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CNC2=CC=CC=C21

Introduction

Structural and Physical Characteristics

N-Propyl-1H-indole-3-carboxamide features a bicyclic indole core (benzene fused to pyrrole) with a carboxamide group at position 3 and an N-propyl substituent. Key structural attributes include:

PropertyValue
Molecular formulaC₁₂H₁₄N₂O
Molecular weight202.257 g/mol
SMILESCCCNC(=O)C1=CNC2=CC=CC=C21
InChIKeyBPKMYADCNZBWEH-UHFFFAOYSA-N
Partition coefficient (logP)~2.6 (estimated from related derivatives)

The indole moiety’s planar aromatic system enables π-π interactions, while the carboxamide group facilitates hydrogen bonding with biological targets .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via amide coupling reactions:

  • Carboxylic Acid Activation: Indole-3-carboxylic acid is activated using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of triethylamine .

  • Nucleophilic Substitution: Propylamine reacts with the activated acid to form the carboxamide bond .

Key Conditions:

  • Solvents: DMF or dichloromethane .

  • Temperature: Room temperature to 50°C .

  • Catalysts: Bases like DIPEA (N,N-diisopropylethylamine) enhance reaction efficiency .

Reactivity and Mechanism

The carboxamide group exhibits nucleophilic reactivity due to the lone pair on the NH group. In biological systems, it participates in hydrogen bonding with enzymes (e.g., P2Y₁₂ receptors), modulating their activity . Electron-donating substituents (e.g., propyl) enhance solubility and receptor binding affinity .

CompoundSOD Inhibition (%)Lipid Peroxidation Inhibition
Halogenated derivatives84–100% (at 10⁻²³ M)Significant reduction in NADPH-dependent LP

Halo-substituted analogs (e.g., 5-chloro derivatives) exhibit enhanced radical scavenging via resonance stabilization of the indole ring .

Structure-Activity Relationships (SAR)

Positional Effects

  • C3 Substitution: The propyl group at position 3 optimizes hydrophobic interactions with receptor pockets, as seen in CB1 receptor modulators .

  • N-Propyl Group: Enhances solubility and binding affinity compared to shorter alkyl chains (e.g., methyl) .

Functional Group Modifications

ModificationImpact
Electron-withdrawing groups (e.g., Cl)Increase H-bonding with targets, enhancing inhibitory activity
Sulfamoyl or sulfonyl groupsImprove metabolic stability and bioavailability

Data Tables and Research Findings

Physicochemical Properties

ParameterValue
Solubility in DMSOHigh (2 mM solutions reported for NMR studies)
pKa~3.5 (carboxamide NH)
Rotatable bonds4 (propyl chain, amide, indole ring)

Biological Activity of Related Derivatives

DerivativeTargetActivity
5-Chloro-N-propyl analogP2Y₁₂ receptorInhibits platelet aggregation
3-Propyl indole-2-carboxamideCB1 receptorAllosteric modulator (Kₐ = 259.3 nM)
5-Bromo-N-ethyl analogHLGP enzymeIC₅₀ < 10 μM (hypothetical based on SAR)

Challenges and Future Directions

While N-propyl-1H-indole-3-carboxamide shows promise, gaps remain:

  • Specificity: Selectivity for P2Y₁₂ vs. other purinergic receptors requires further validation .

  • Metabolism: In vivo stability and metabolic pathways are understudied.

  • Toxicity: High-dose effects in preclinical models need evaluation.

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